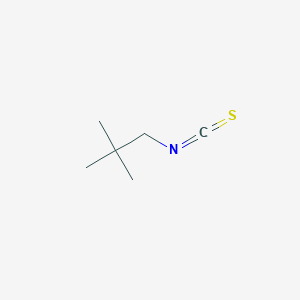

1-Isothiocyanato-2,2-dimethylpropane

Description

Properties

IUPAC Name |

1-isothiocyanato-2,2-dimethylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2,3)4-7-5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOLQDSODXHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-65-1 | |

| Record name | 1-isothiocyanato-2,2-dimethylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isothiocyanato 2,2 Dimethylpropane

Conventional Synthetic Approaches

Traditional methods for synthesizing isothiocyanates have been widely used for decades. These approaches are often characterized by their reliability and well-understood reaction mechanisms, though they may involve hazardous reagents.

Amine-Based Routes

The most fundamental approach to synthesizing isothiocyanates is through the direct conversion of a primary amine. chemrxiv.org For 1-isothiocyanato-2,2-dimethylpropane, this involves using neopentylamine (B1198066) as the starting material. The core of this transformation is the reaction of the amine with a source of a thiocarbonyl group (C=S). This can be achieved through various reagents, leading to the formation of the isothiocyanate. The general reaction involves the nucleophilic attack of the primary amine on a thiocarbonylating agent, followed by elimination steps to yield the final R-N=C=S product. nih.gov

Reagent-Specific Protocols (e.g., Thiophosgene (B130339), Di(2-pyridyl)-thionocarbonate)

Specific reagents have been developed to facilitate the conversion of amines to isothiocyanates, each with its own protocol and considerations.

Thiophosgene: The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and signature method for isothiocyanate synthesis. nih.govontosight.ai Neopentylamine can be reacted with thiophosgene, typically in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govontosight.ai The reaction can be performed in a biphasic system of an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium bicarbonate). rsc.org Despite its effectiveness, the high toxicity and hazardous nature of thiophosgene have led to a decline in its use and the search for safer alternatives. mdpi.comchembk.com

Di(2-pyridyl)-thionocarbonate (DPT): As a response to the hazards associated with thiophosgene, several safer thiocarbonyl transfer reagents have been developed. rsc.org Di(2-pyridyl)-thionocarbonate (DPT) is one such reagent that serves as a stable and less toxic substitute. mdpi.comsigmaaldrich.com It reacts with primary amines like neopentylamine to form the corresponding isothiocyanate under milder conditions. sigmaaldrich.comsigmaaldrich.com This reagent is part of a family of thiophosgene surrogates that includes 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and 1,1'-thiocarbonyldi-2(1H)-pyridone. mdpi.comrsc.org

| Reagent | Key Characteristics |

| Thiophosgene | Highly reactive and effective; produces high yields. researchgate.net |

| Extremely toxic and corrosive, requiring special handling. mdpi.comchembk.com | |

| Di(2-pyridyl)-thionocarbonate (DPT) | Safer, stable solid alternative to thiophosgene. mdpi.comsigmaaldrich.com |

| Used for the preparation of isothiocyanates under milder conditions. sigmaaldrich.comsigmaaldrich.com |

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry focuses on developing more efficient, safer, and environmentally friendly processes. For isothiocyanate synthesis, this has led to one-pot procedures, novel desulfurization methods, and the use of energy sources like microwaves to accelerate reactions.

One-Pot Multistep Procedures

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, has become a popular strategy for preparing isothiocyanates. researchgate.netciac.jl.cnnih.gov This approach improves efficiency by reducing workup steps and minimizing solvent waste. A common one-pot method for this compound involves the in situ generation of a dithiocarbamate (B8719985) salt from neopentylamine and carbon disulfide, followed immediately by desulfurization with a suitable reagent to yield the final product. nih.govmdpi.com Various desulfurating agents, such as cyanuric chloride or propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), can be used in these one-pot protocols. nih.govorganic-chemistry.org These procedures are often performed under aqueous conditions, further enhancing their green credentials. nih.gov

Desulfurization Reactions via Dithiocarbamate Intermediates

The most prevalent modern method for synthesizing isothiocyanates is a two-step process that avoids highly toxic reagents like thiophosgene. chemrxiv.orgnih.gov This strategy involves the formation and subsequent desulfurization of dithiocarbamate salts. nih.govmdpi.com

Formation of Dithiocarbamate: Neopentylamine is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a stable dithiocarbamate salt intermediate. mdpi.comresearchgate.net

Desulfurization: The isolated or in situ generated dithiocarbamate salt is then treated with a desulfurating agent. This agent facilitates the elimination of a sulfur atom, leading to the formation of the isothiocyanate. nih.govmdpi.com A wide array of desulfurating agents has been reported, allowing for optimization based on the specific substrate and desired reaction conditions. nih.gov

| Desulfurating Agent | Reaction Time (General) | Yields (General) | Notes |

| Tosyl Chloride | < 30 minutes | 75-97% | Allows for in-situ generation of dithiocarbamate. nih.gov |

| Ethyl Chloroformate | 15 minutes - 7 days | Good | Reaction time is highly dependent on the substrate. nih.gov |

| Cyanuric Chloride | ~1 hour | Excellent | Effective for a wide range of amines, including electron-deficient ones. mdpi.comnih.gov |

| DMT/NMM/TsO⁻ | 3 minutes (Microwave) | Up to 94% | A modern reagent used in microwave-assisted synthesis. mdpi.comresearchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. nih.gov The synthesis of isothiocyanates, particularly the desulfurization of dithiocarbamates, benefits significantly from microwave assistance. nih.govmdpi.comnih.gov Reactions that might take hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. mdpi.comdavidpublisher.com For example, the conversion of dithiocarbamates (derived from amines like neopentylamine) to isothiocyanates using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) can be achieved with high yields in just a few minutes under microwave conditions. mdpi.comresearchgate.netnih.gov This rapid and efficient heating makes microwave-assisted synthesis a highly attractive modern strategy. iiste.org

Aqueous Medium Synthesis

The synthesis of this compound, also known as neopentyl isothiocyanate, in an aqueous medium represents a significant advancement in green chemistry. This approach avoids the use of volatile and often toxic organic solvents, replacing them with water. The general strategy involves a one-pot, two-step process starting from the corresponding primary amine, neopentylamine.

The first step is the in-situ formation of a dithiocarbamate salt. This is achieved by reacting neopentylamine with carbon disulfide in the presence of a base. The subsequent step involves the desulfurization of this intermediate to yield the final isothiocyanate product. nih.gov

Several desulfurizing agents have been proven effective for this transformation in aqueous conditions. One prominent method employs cyanuric chloride (TCT) for the desulfurization step. nih.gov The reaction proceeds efficiently at low temperatures, typically around 0 °C, following the initial formation of the dithiocarbamate at room temperature. nih.gov The choice of an inorganic base, such as potassium carbonate (K2CO3), is crucial for the successful formation of the dithiocarbamate intermediate in an aqueous system. nih.gov

Another effective desulfurization reagent for this aqueous synthesis is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−). nih.govmdpi.com This method has demonstrated high yields for the synthesis of selected alkyl isothiocyanates in water, ranging from 72–96%. nih.govmdpi.comresearchgate.net The reactions can also be facilitated by microwave irradiation, which can significantly reduce reaction times. nih.govmdpi.com

Additionally, sodium persulfate (Na2S2O8) has been utilized as an efficient desulfurizing agent for the synthesis of isothiocyanates from primary amines in water. rsc.org This method is noted for its practicality and tolerance of a wide range of functional groups. rsc.org

The general procedure for the aqueous synthesis of an alkyl isothiocyanate, which is applicable to this compound, is as follows: The primary amine (neopentylamine) and a base (e.g., potassium carbonate) are mixed in water. nih.gov Carbon disulfide is then added dropwise to the mixture at room temperature to form the dithiocarbamate intermediate. nih.gov After the formation of the intermediate is complete, the reaction mixture is cooled, and a solution of the desulfurizing agent (e.g., TCT in a minimal amount of an organic solvent like dichloromethane) is added. nih.gov The reaction is stirred until completion, after which the product is isolated. nih.gov

The research findings for the general synthesis of alkyl isothiocyanates in an aqueous medium are summarized in the tables below.

Table 1: Reagents and Conditions for Aqueous Synthesis of Alkyl Isothiocyanates

| Step | Reagent | Base | Solvent | Temperature |

| Dithiocarbamate Formation | Primary Amine, Carbon Disulfide | Potassium Carbonate | Water | Room Temperature |

| Desulfurization | Cyanuric Chloride (TCT) | - | Water / Dichloromethane (B109758) | 0 °C |

This table illustrates a typical set of reagents and conditions based on the cyanuric chloride method. nih.gov

Table 2: Alternative Desulfurization Agents for Aqueous Synthesis

| Desulfurization Agent | Typical Yields for Aliphatic ITCs | Notes |

| DMT/NMM/TsO− | 72–96% | Can be used with microwave assistance. nih.govmdpi.comresearchgate.net |

| Sodium Persulfate (Na2S2O8) | Satisfactory Yields | Noted for being a green and practical method. rsc.org |

This table presents alternative reagents for the desulfurization step and their reported efficiencies.

Reactivity and Mechanistic Investigations of 1 Isothiocyanato 2,2 Dimethylpropane

Nucleophilic Addition Reactions

The isothiocyanate group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of compounds like 1-isothiocyanato-2,2-dimethylpropane, also known as neopentyl isothiocyanate.

The most prominent reaction of isothiocyanates is their addition reaction with primary and secondary amines to yield thiourea (B124793) derivatives. researchgate.netnih.gov This reaction is a highly efficient method for forming C-N bonds and is widely employed in synthetic chemistry due to its generally high yields and the broad availability of amine starting materials. researchgate.net The fundamental mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isothiocyanate group. nih.gov This process is a cornerstone in the synthesis of various compounds, including those with potential biological activity and as intermediates for creating more complex molecules. researchgate.netrsc.org

The synthesis typically involves the condensation of the isothiocyanate with the amine in a suitable solvent. nih.govresearchgate.net For instance, thiourea derivatives can be prepared by reacting an isothiocyanate with an appropriate amine in a solvent like dichloromethane (B109758) or tert-butanol. researchgate.net While many reactions proceed readily, those involving less reactive amines, such as aromatic amines, may require heating to facilitate the reaction. researchgate.net The formation of the thiourea product can be confirmed spectroscopically, with characteristic signals for the thiocarbonyl (C=S) group appearing in the 13C NMR spectrum in the range of 178-184 ppm. researchgate.net

Table 1: General Reaction of this compound with Amines

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Primary or Secondary Amine (R-NH₂ or R₂NH) | N,N'-substituted Thiourea |

Isothiocyanates are versatile precursors for the synthesis of a variety of nitrogen- and sulfur-containing heterocyclic compounds. nih.govrsc.org When the isothiocyanate functionality is part of a larger molecule containing another nucleophilic group, intramolecular cyclization can occur, leading to the formation of rings. The reaction pathway often begins with an initial nucleophilic attack on the isothiocyanate carbon, followed by a subsequent cyclization step.

For example, the reaction of acyl isothiocyanates with nucleophiles like benzoyl hydrazine (B178648) can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form 1,2,4-triazoline-5-thione derivatives. researchgate.net Similarly, reactions with o-phenylenediamine (B120857) or 2-aminophenol (B121084) can yield benzimidazole (B57391) or benzoxazole (B165842) derivatives, respectively. researchgate.net Allenyl isothiocyanates, generated from the rearrangement of propargyl thiocyanates, are known to undergo intramolecular nucleophilic attack and other cyclization reactions to form thiazoles and other heterocycles. researchgate.net These transformations highlight the utility of the isothiocyanate group as a key functional group for building complex cyclic structures. rsc.orgresearchgate.net

Steric and Electronic Effects on Reactivity

The reactivity of the isothiocyanate group in this compound is significantly modulated by the attached neopentyl group. This bulky alkyl moiety exerts profound steric effects that influence reaction kinetics and outcomes.

The neopentyl group, characterized by a quaternary carbon atom adjacent to the CH₂-NCS unit, creates substantial steric hindrance around the reactive center. nih.gov This steric bulk impedes the approach of nucleophiles to the electrophilic carbon of the isothiocyanate group. Consequently, reactions involving neopentyl isothiocyanate are often slower compared to those with less hindered alkyl isothiocyanates. rsc.org

Under SN2 conditions, neopentyl halides react orders of magnitude slower than other primary alkyl halides due to this steric shielding. nih.gov A similar principle applies to nucleophilic additions to the isothiocyanate. Studies comparing the reaction rates of various secondary amines with isothiocyanates have shown that the steric demand of the nucleophile's alkyl groups strongly influences the reaction rate. rsc.org By extension, the steric bulk on the electrophile, such as the neopentyl group, will also have a rate-decreasing effect. The electron-donating nature of the alkyl group has an electronic effect, but for bulky groups like neopentyl, the steric factor is often the dominant influence on reactivity.

When comparing the steric impact of the neopentyl group to other alkyl substituents, its effect is distinct. Research on the nucleophilicity of amines bearing bulky groups has provided insights into these differences. rsc.org It was observed that the rate-decreasing effect of a neopentyl group on an amine nucleophile was less pronounced than that of an isopropyl group. rsc.org This finding suggests that steric hindrance is more sensitive to α-branching (as in isopropyl) than to β-branching (as in neopentyl). rsc.org

This contrasts with the classic understanding of steric hindrance in SN2 reactions on alkyl halides, where neopentyl substrates are significantly less reactive than isopropyl substrates. rsc.org In the context of nucleophilic addition to an isothiocyanate, the geometry of the transition state dictates the specific steric interactions. The linear -N=C=S group may allow for a different angle of nucleophilic approach compared to the tetrahedral carbon of an alkyl halide, potentially altering the relative steric demands of different alkyl groups.

Table 2: Qualitative Comparison of Steric Effects on Reactivity

| Alkyl Group | Branching Position | General Steric Hindrance | Expected Impact on Reaction Rate |

|---|---|---|---|

| Ethyl | None | Low | High |

| Isopropyl | α-branching | Medium | Moderate |

| tert-Butyl | α-branching (quaternary) | High | Low |

| Neopentyl | β-branching | High | Low to Moderate |

Rearrangement Reactions Involving Isothiocyanate Functionality

The isothiocyanate functional group and the neopentyl skeleton can both participate in rearrangement reactions under specific conditions. One of the primary synthetic routes to certain isothiocyanates involves the rsc.orgrsc.org-sigmatropic rearrangement of the corresponding thiocyanate (B1210189) isomers. researchgate.net For example, propargyl thiocyanates can rearrange to form allenyl isothiocyanates. researchgate.net While alkyl thiocyanates are generally more stable, their isomerization to alkyl isothiocyanates can be induced, often requiring heat or catalysis. google.com

Furthermore, the neopentyl group itself is famous for its propensity to undergo skeletal rearrangement during reactions that proceed via a carbocation intermediate (SN1 conditions). nih.gov If the C-N bond in this compound were to cleave heterolytically, the resulting primary neopentyl carbocation would be highly unstable. quora.com This instability drives a rapid 1,2-methyl shift to form the more stable tertiary tert-amyl carbocation. nih.govquora.com While nucleophilic addition to the isothiocyanate is the dominant pathway, conditions favoring carbocation formation could potentially lead to products derived from this rearrangement.

Applications of 1 Isothiocyanato 2,2 Dimethylpropane in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The isothiocyanate functional group is an important building block in synthetic chemistry due to its ability to react with a wide range of nucleophiles, leading to the formation of diverse molecular structures. semanticscholar.orgrsc.org 1-Isothiocyanato-2,2-dimethylpropane serves as a key reagent for introducing the N-neopentylthiocarbamoyl unit into molecules. The electrophilic carbon atom of the -N=C=S group is susceptible to attack by nucleophiles such as amines, alcohols, and thiols.

The presence of the bulky neopentyl group provides specific steric and lipophilic properties to the resulting molecules, which can be advantageous in medicinal chemistry and materials science. This steric hindrance can influence the conformational preferences of the final product and can also impart stability by shielding nearby functional groups from metabolic degradation. Consequently, this compound is utilized as a foundational component in the synthesis of more elaborate compounds, including biologically active molecules and functional materials. ontosight.ai

Heterocyclic Compound Synthesis

Isothiocyanates are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds. nih.govderpharmachemica.com The reactivity of the R-N=C=S moiety allows it to participate in various cyclization reactions to form stable ring systems that are prevalent in many pharmaceutical agents and agrochemicals. ontosight.ai

A primary application of this compound in heterocyclic synthesis is in the preparation of thiazole (B1198619) derivatives. The most common route is the Hantzsch thiazole synthesis, a well-established method that involves the reaction of a thiourea (B124793) with an α-haloketone. nih.gov

In this synthetic pathway, this compound is first reacted with a primary or secondary amine to form an N-neopentyl-N'-substituted thiourea. This thiourea derivative then serves as the key intermediate. The subsequent reaction with an α-haloketone proceeds via an S-alkylation followed by an intramolecular cyclization and dehydration to yield the final 2-aminothiazole (B372263) derivative, which is substituted with a neopentylamino group at the 2-position. The general scheme for this reaction is presented below.

Table 1: Hantzsch Synthesis of 2-(Neopentylamino)thiazole Derivatives

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Amine (R-NH₂) | N-neopentyl-N'-R-thiourea | Nucleophilic Addition |

This method allows for the creation of a library of thiazole derivatives by varying the amine and the α-haloketone used in the synthesis. nih.govmdpi.com

Beyond thiazoles, this compound is a precursor for other important heterocyclic systems. Its reaction with various binucleophilic reagents can lead to the formation of different ring structures.

1,3,4-Thiadiazole Derivatives: Reaction of the isothiocyanate with acylhydrazines generates thiosemicarbazide (B42300) intermediates. These intermediates can be cyclized under acidic conditions to form 2,5-disubstituted-1,3,4-thiadiazoles, where one of the substituents is a neopentylamino group. bepls.com

1,2,4-Triazole Derivatives: Similarly, thiosemicarbazides derived from this compound can be cyclized in an alkaline medium to yield 1,2,4-triazole-3-thiones. mdpi.com These compounds are valuable scaffolds in medicinal chemistry.

Quinazolinone Derivatives: The synthesis of quinazolinone-based heterocycles can also involve isothiocyanates. For example, reaction with 2-aminobenzoic acid (anthranilic acid) derivatives can lead to intermediates that cyclize to form 2-thioxo-quinazolinones, incorporating the neopentyl moiety. nih.gov

The versatility of the isothiocyanate group makes it a valuable synthon for accessing a diverse range of heterocyclic frameworks. nih.gov

Derivatization Strategies for Analytical and Synthetic Purposes

The reactivity of this compound with amine-containing compounds is harnessed for derivatization, both for analytical detection and for synthetic modifications.

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a common strategy to improve the detection and separation of analytes. Amines, especially primary and secondary amines, can be challenging to analyze directly due to their polarity and poor ionization efficiency.

This compound can be used as a derivatizing agent for amine-containing analytes. The reaction forms a stable N-neopentylthiourea adduct. This derivatization offers several advantages for LC-MS analysis:

Improved Chromatographic Retention: The addition of the lipophilic neopentyl group increases the retention of polar amines on reversed-phase columns.

Enhanced Ionization: The thiourea moiety can be readily protonated, leading to improved signal intensity in electrospray ionization mass spectrometry (ESI-MS).

Predictable Fragmentation: The C-N bond of the thiourea structure often undergoes efficient cleavage during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), producing a single, intense product ion that is useful for quantification and identification. nih.gov

Table 2: Properties of Thiourea Adducts for Chromatography

| Property | Advantage |

|---|---|

| Structure | Stable covalent bond |

| Chromophore | Provides UV absorbance for HPLC-UV detection |

| Lipophilicity | Increased retention on reversed-phase columns |

| MS Signal | Enhanced protonation for ESI-MS sensitivity |

| MS/MS Fragmentation | Characteristic and predictable fragmentation patterns |

The most fundamental reaction of this compound is its nucleophilic addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions.

Natural Occurrence and Biosynthetic Pathways

Occurrence in Plant Species (e.g., Brassica oleracea)

Cruciferous vegetables of the Brassica genus, such as broccoli, cabbage, and kale (Brassica oleracea), are well-known for producing a wide variety of isothiocyanates. These compounds are responsible for the characteristic pungent flavor of these plants and are formed from precursor molecules called glucosinolates. Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to form isothiocyanates. However, 1-Isothiocyanato-2,2-dimethylpropane has not been detected as a constituent of Brassica oleracea or any other plant species. The isothiocyanates found in these plants are typically derived from common proteinogenic amino acids like methionine, tryptophan, and phenylalanine, leading to structures like sulforaphane (B1684495), allyl isothiocyanate, and benzyl isothiocyanate.

Presence in Microorganisms (e.g., Streptomyces malachitospinus)

The genus Streptomyces is a rich source of diverse secondary metabolites with a wide range of biological activities. While these bacteria are known to produce a vast array of complex organic molecules, there are no reports in the scientific literature of Streptomyces malachitospinus or any other microorganism producing this compound.

Advanced Analytical Characterization in Research

Chromatographic and Mass Spectrometric Methods

These methods are essential for the separation, detection, and identification of 1-isothiocyanato-2,2-dimethylpropane, providing precise information about its molecular weight and fragmentation patterns.

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the compound is vaporized and separated from other components on a gas chromatography column before being introduced into the mass spectrometer. Electron ionization (EI) is typically used, causing the molecule to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 129. The most intense peak in the spectrum, known as the base peak, appears at m/z 57. This corresponds to the highly stable tert-butyl carbocation ([(CH₃)₃C]⁺), which is formed by the cleavage of the bond between the quaternary carbon and the methylene (B1212753) group. This fragmentation pattern is highly characteristic of compounds containing a neopentyl moiety. nist.gov

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 129 | Low | [C₆H₁₁NS]⁺ (Molecular Ion) |

| 57 | 100% (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

While GC-MS is well-suited for the parent compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing less volatile derivatives or metabolites of isothiocyanates in complex biological matrices. semanticscholar.org For this compound, direct analysis by LC would likely employ reversed-phase chromatography.

To enhance sensitivity and ionization efficiency, especially in electrospray ionization (ESI), isothiocyanates are often derivatized with a thiol-containing reagent, such as N-acetyl-l-cysteine. chemexper.comnih.gov The resulting dithiocarbamate (B8719985) derivative is more polar and ionizes more readily. Tandem mass spectrometry (MS/MS) would then be used for highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is crucial for determining its elemental composition. rsc.orgdocbrown.info For this compound, HRMS can measure its monoisotopic mass with an accuracy of a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of its molecular formula, C₆H₁₁NS. For example, HRMS can easily distinguish C₆H₁₁NS (calculated mass 129.06122 Da) from a compound with a different elemental composition but the same nominal mass, such as C₇H₁₃NO (calculated mass 127.09971 Da). nih.gov This capability makes HRMS an indispensable tool for confirming the identity of novel compounds and for purity assessment in research.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁NS |

| Theoretical Monoisotopic Mass | 129.06122 Da |

| Ionization Mode (Typical) | ESI or APCI |

| Expected Adduct ([M+H]⁺) | 130.06850 Da |

Chromatographic Separation and Purification Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases. For this compound, a non-polar aliphatic isothiocyanate, several chromatographic methods are routinely employed.

Column chromatography is a primary and widely used method for the purification of synthetic compounds on a preparative scale. epo.org In the context of isothiocyanate synthesis, it is frequently used to isolate the target compound from reaction mixtures. nih.gov The technique involves a stationary phase, typically silica (B1680970) gel (SiO₂), packed into a vertical glass column. nih.gov The crude reaction mixture containing this compound is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase or eluent) is passed through the column.

Separation is achieved based on the polarity of the components. Given the structure of this compound, which consists of a non-polar neopentyl group and the moderately polar isothiocyanate functional group, it is considered a compound of low to moderate polarity. Therefore, a non-polar mobile phase is typically used. More polar compounds in the mixture will adhere more strongly to the polar silica gel and elute from the column more slowly, while less polar compounds like the target isothiocyanate will travel through the column more quickly. The selection of the eluent system is critical and is often predetermined by preliminary analysis using Thin-Layer Chromatography (TLC). A common strategy is to start with a non-polar solvent, such as hexane, and gradually increase the polarity by adding a more polar solvent, like ethyl acetate.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (SiO₂, standard grade, 60 Å mesh size) |

| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane, gradually increasing to 95:5 Hexane:Ethyl Acetate) |

| Elution Monitoring | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| Expected Elution Profile | This compound is expected to elute relatively early in the process due to its limited polarity compared to potential polar byproducts. |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. mit.edu A TLC plate consists of a thin layer of a stationary phase, such as silica gel, coated onto a solid backing like glass or aluminum. fishersci.com

To perform TLC analysis on a sample containing this compound, a small spot of the sample is applied to the baseline of the plate. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent (the mobile phase). The solvent moves up the plate via capillary action. As the solvent front moves, the components of the sample spot travel up the plate at different rates. mit.edu The distance a compound travels is quantified by its Retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by thesolvent front. researchgate.net

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

For this compound, its Rf value will depend on the polarity of the mobile phase. In a highly non-polar solvent like hexane, it will have a low Rf value. As the polarity of the mobile phase is increased (e.g., by adding ethyl acetate), the Rf value will increase. Visualization of the separated spots is often achieved using a UV lamp, as many organic compounds absorb UV light. mit.edu

| Mobile Phase (Hexane:Ethyl Acetate ratio) | Hypothetical Rf Value | Observation |

|---|---|---|

| 100:0 | 0.15 | Compound adheres strongly to the silica plate, indicating the solvent is not polar enough for efficient elution. |

| 95:5 | 0.40 | This Rf value is often considered ideal for achieving good separation in column chromatography. |

| 90:10 | 0.65 | Compound moves far up the plate, suggesting potential for co-elution with other non-polar impurities. |

| 80:20 | 0.85 | Compound travels very close to the solvent front, indicating poor separation from other non-polar components. |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster analysis times. nih.gov It can be used for both analytical purposes (determining purity) and preparative purposes (purifying small quantities of a compound). researchgate.net

For the analysis of this compound, Reversed-Phase HPLC (RP-HPLC) is a commonly employed mode. mdpi.com In RP-HPLC, the stationary phase is non-polar (e.g., silica modified with C8 or C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsigmaaldrich.com In this system, non-polar compounds like this compound are retained longer on the column, while more polar impurities elute earlier. The components are detected as they exit the column, often using a UV detector, and the output is a chromatogram showing peaks corresponding to each separated component. The time it takes for a compound to travel through the column is known as its retention time (tR), which is a characteristic identifier under specific chromatographic conditions.

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with 70% Acetonitrile / 30% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV detector at 245 nm |

| Expected Retention Time (tR) | Dependent on the exact system, but expected to be well-retained due to its non-polar nature. |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties. Despite its broad utility, specific DFT studies detailing the properties of 1-isothiocyanato-2,2-dimethylpropane are not found in the current body of scientific literature. General principles of DFT can be applied to isothiocyanates, but dedicated studies on this compound are lacking.

Detailed reports on the geometrical optimization and electronic structure analysis of this compound using DFT are not available. Such studies would typically involve calculating bond lengths, bond angles, dihedral angles, and the distribution of electron density to determine the most stable conformation and to understand its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

There are no specific published studies on the prediction of reaction pathways or the energy profiling for reactions involving this compound using DFT. This type of analysis is crucial for understanding reaction mechanisms, identifying transition states, and calculating activation energies, which collectively determine the kinetics and feasibility of chemical transformations.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand, such as an isothiocyanate, might interact with a biological target like a protein. While many isothiocyanates have been studied using these methods nih.gov, specific molecular docking analyses centered on this compound are sparse. The compound has been identified as a phytochemical constituent in studies that performed broad in silico screenings against various protein targets, such as those related to COVID-19, but detailed mechanistic studies of its binding were not the focus nih.gov.

Specific research elucidating the binding mechanisms of this compound with enzyme active sites or other protein targets is not available. Studies on other isothiocyanates, like sulforaphane (B1684495) and phenethyl isothiocyanate, have shown that the electrophilic carbon of the -N=C=S group is a key site for covalent interaction with nucleophilic residues (like cysteine) in proteins, but this has not been computationally detailed for the neopentyl derivative nih.gov.

While structure-activity relationship (SAR) studies have been conducted for various classes of isothiocyanates to correlate their chemical structure with biological activity, specific computational SAR studies for this compound are not documented in the literature. Such studies would help in understanding how the bulky, sterically hindered neopentyl group influences its biological activity compared to other linear or aromatic isothiocyanates.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes

The synthesis of isothiocyanates has evolved significantly from traditional methods, which often employed hazardous reagents like thiophosgene (B130339). ontosight.airsc.org Current research focuses on developing greener, more efficient, and versatile synthetic pathways.

Future research on 1-Isothiocyanato-2,2-dimethylpropane should aim to:

Develop Greener Synthesis Protocols: Traditional methods for synthesizing isothiocyanates often involve toxic reagents. rsc.org Future work should focus on alternatives that are more environmentally benign. Recent advancements include the use of elemental sulfur, copper-catalyzed reactions, and photocatalysis, which could be adapted for the synthesis of the title compound. rsc.orgmdpi.com One promising approach involves the reaction of primary amines with carbon disulfide, followed by decomposition of the resulting dithiocarbamate (B8719985) salt using reagents like tosyl chloride or through electrochemical methods. organic-chemistry.orgnih.gov

Explore One-Step Syntheses: Methods that allow the one-step synthesis of isothiocyanates from readily available starting materials such as olefins and C-H bonds are gaining traction. chemrxiv.org Applying these cutting-edge methodologies to the synthesis of this compound could significantly improve efficiency and atom economy.

Scale-Up and Process Optimization: Investigating scalable and cost-effective synthetic routes is crucial for making this compound more accessible for extensive biological and chemical studies. This includes optimizing reaction conditions, catalyst loading, and purification procedures.

| Synthetic Approach Category | Starting Materials | Key Features & Future Goals |

| Type A (Primary Amine Derived) | Neopentylamine (B1198066), Carbon Disulfide | Focus on green desulfurization agents, avoiding toxic reagents like thiophosgene. rsc.orgchemrxiv.org |

| Type B (Other N-functional groups) | Neopentyl-containing azides, isocyanides | Explore Staudinger/aza-Wittig reactions and sustainable sulfurization of isocyanides. rsc.orgchemrxiv.org |

| Type C (Non-Nitrogen Derived) | Alkenes with a neopentyl group | Develop challenging but innovative C-N bond formation strategies to access the target molecule. chemrxiv.orgrsc.org |

Exploration of Undiscovered Reactivity Patterns

The isothiocyanate functional group (-N=C=S) is a versatile electrophile, readily reacting with nucleophiles. ontosight.ai The steric hindrance imposed by the neopentyl group in this compound could lead to unique reactivity compared to less bulky isothiocyanates.

Key research directions include:

Sterically Hindered Reactions: The neopentyl group is known for its significant steric bulk, which can dramatically reduce reactivity in SN2 reactions. acs.org Investigating how this steric hindrance affects the reactivity of the isothiocyanate group with various nucleophiles could reveal novel reaction pathways or selectivities.

Cycloaddition Chemistry: Isothiocyanates can participate in cycloaddition reactions to form a variety of heterocyclic compounds. researchgate.net The electronic and steric properties of the neopentyl group may influence the feasibility and outcome of these reactions, potentially leading to the synthesis of novel heterocyclic systems.

Reactions with Novel Reagents: Exploring the reactivity of this compound with unconventional reagents, such as the reactions of isothiocyanates with pentaphenylborole which yield unusual heterocyclic systems, could uncover new and unexpected chemical transformations. nih.gov

Mechanistic Elucidation of Biological Interactions at a Molecular Level

Isothiocyanates are renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. numberanalytics.comfoodandnutritionjournal.orgmdpi.com These effects are often mediated through interaction with specific cellular proteins. nih.govaacrjournals.org

Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary goal. Isothiocyanates are known to interact with proteins by forming adducts with cysteine residues. aacrjournals.orgnih.gov Proteomic approaches could be used to identify protein targets in cancer cells or pathogenic microbes. Potential targets, based on studies of other isothiocyanates, include deubiquitinating enzymes (DUBs), histone deacetylases (HDACs), and proteins involved in inflammatory signaling like NF-κB. nih.govnih.govoregonstate.edu

Structural Biology of Interactions: Obtaining high-resolution structural information, for instance through X-ray crystallography or cryo-electron microscopy, of this compound bound to its biological targets would provide invaluable insight into its mechanism of action. This would reveal the specific amino acid interactions and conformational changes induced upon binding.

Enzyme Kinetics and Inhibition Studies: Detailed kinetic studies are needed to determine the potency and mechanism of inhibition against identified enzyme targets. This includes establishing whether the inhibition is reversible or irreversible and calculating key parameters like IC50 and Ki values.

Advanced Analytical Method Development for Trace Analysis

The ability to detect and quantify minute amounts of this compound in complex samples is essential for pharmacokinetic, metabolic, and environmental studies. However, the analysis of isothiocyanates can be challenging due to their reactivity, instability, and often weak chromophores. mdpi.comresearchgate.net

Prospective research in this area should include:

High-Sensitivity LC-MS/MS Methods: Developing highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the compound and its metabolites in biological fluids like plasma and urine.

Novel Derivatization Strategies: Creating new derivatization reagents that react specifically with the isothiocyanate group to introduce a fluorescent or strongly UV-absorbing tag. This would enhance detection sensitivity, particularly for high-performance liquid chromatography (HPLC) with UV or fluorescence detectors. mdpi.com

Development of Biosensors: Designing and fabricating novel biosensors for the rapid and real-time detection of this compound could be valuable for high-throughput screening or environmental monitoring.

| Analytical Technique | Current Challenges for Isothiocyanates | Future Development Goals for this compound |

| HPLC-UV | Lack of strong chromophores leads to poor sensitivity. mdpi.comresearchgate.net | Development of specific derivatization agents to enhance UV absorbance. |

| GC-MS | Thermal instability of some isothiocyanates can be an issue. mdpi.com | Optimization of injection parameters and use of milder ionization techniques. |

| LC-MS/MS | Matrix effects in complex biological samples. | Method validation according to regulatory guidelines for trace quantification in plasma/urine. |

Integration of Computational and Experimental Approaches

Combining computational modeling with experimental validation offers a powerful strategy to accelerate research and gain deeper insights. frontiersin.orgnih.gov This integrated approach can guide experimental design and help interpret complex data.

Future work should integrate:

Molecular Docking and Dynamics: Using computational docking to predict the binding modes of this compound with potential protein targets. nih.govnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and predict binding affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound and related analogues with their biological activity. This can guide the design of new derivatives with enhanced potency or selectivity. nih.gov

Predictive Metabolism Studies: Employing in silico tools to predict the metabolic fate of the compound in humans, identifying potential metabolites that can then be targeted for synthesis and experimental validation. This synergistic approach, where computational predictions are tested in the lab, can provide a comprehensive understanding of the compound's reactivity, biological activity, and metabolic profile. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.